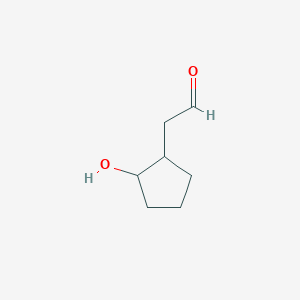
2-(2-Hydroxycyclopentyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxycyclopentyl)acetaldehyde is an organic compound that features both an aldehyde and a hydroxyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxycyclopentyl)acetaldehyde can be achieved through several methods. One common approach involves the acetalization of aldehydes with alcohols using photocatalysts under mild conditions . This method is advantageous due to its efficiency and minimal waste generation.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the reaction conditions are optimized for yield and purity. The process typically includes the use of catalysts and controlled temperatures to ensure the desired product is obtained with high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxycyclopentyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
2-(2-Hydroxycyclopentyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-Hydroxycyclopentyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A ketone with a similar cyclopentane ring structure.
2-Hydroxycyclopentanone: Similar structure but with a hydroxyl group instead of an aldehyde.
Cyclopentanol: Contains a hydroxyl group attached to a cyclopentane ring.
Uniqueness
2-(2-Hydroxycyclopentyl)acetaldehyde is unique due to the presence of both an aldehyde and a hydroxyl group on the cyclopentane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-(2-hydroxycyclopentyl)acetaldehyde |
InChI |
InChI=1S/C7H12O2/c8-5-4-6-2-1-3-7(6)9/h5-7,9H,1-4H2 |
InChI Key |
KKTAJRGQLLFRJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















